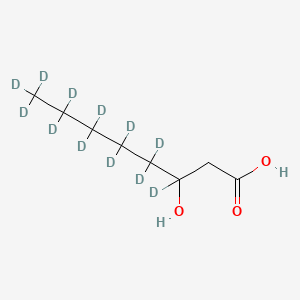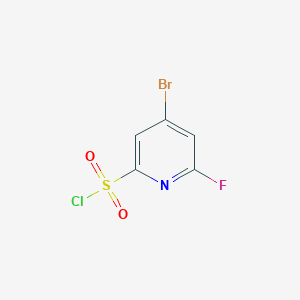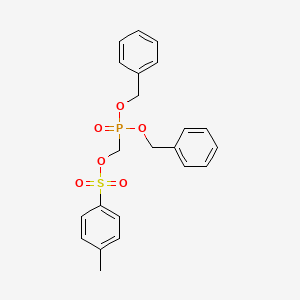
N-Des(2-(2-ethoxy)phenoxy)ethyl), N-(2-(2-ethoxy)phenoxy)acetyl) Tamsulosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamsulosin ether is a derivative of tamsulosin, a selective alpha-1A and alpha-1B adrenergic receptor antagonist. Tamsulosin is primarily used to treat benign prostatic hyperplasia, ureteral stones, prostatitis, and female voiding dysfunction . The ether derivative retains the core structure of tamsulosin but includes an ether functional group, which can influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tamsulosin ether involves several steps, starting from the hydrochloride of sulphonamide and reacting it with an ether compound. One method involves the reaction of sulphonamide hydrochloride with an ether compound such as benzoxy tosylate under controlled conditions . The reaction typically requires a solvent like dimethyl formamide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of tamsulosin ether follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tamsulosin ether can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tamsulosin ether can yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Tamsulosin ether has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether chemistry.
Biology: Investigated for its potential effects on cellular processes and receptor interactions.
Medicine: Explored for its therapeutic potential in treating conditions like benign prostatic hyperplasia and ureteral stones.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing .
Mecanismo De Acción
Tamsulosin ether exerts its effects by blocking alpha-1A and alpha-1D adrenoceptors, which are predominantly found in the prostate and bladder. By inhibiting these receptors, tamsulosin ether relaxes the smooth muscle in these tissues, improving urinary flow and reducing symptoms of benign prostatic hyperplasia . The molecular targets include the alpha-1A and alpha-1D adrenoceptors, and the pathways involved are related to smooth muscle relaxation and improved urinary function.
Comparación Con Compuestos Similares
Similar Compounds
Alfuzosin: Another alpha-1 blocker used to treat benign prostatic hyperplasia.
Doxazosin: An alpha-1 blocker with similar therapeutic uses.
Silodosin: A selective alpha-1A receptor antagonist.
Terazosin: Used for treating benign prostatic hyperplasia and hypertension .
Uniqueness
Tamsulosin ether is unique due to its specific ether functional group, which can influence its pharmacokinetic properties and receptor selectivity. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other alpha-1 blockers.
Propiedades
Número CAS |
133261-17-3 |
|---|---|
Fórmula molecular |
C20H26N2O6S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenoxy)-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C20H26N2O6S/c1-4-27-16-7-5-6-8-17(16)28-13-20(23)22-14(2)11-15-9-10-18(26-3)19(12-15)29(21,24)25/h5-10,12,14H,4,11,13H2,1-3H3,(H,22,23)(H2,21,24,25)/t14-/m1/s1 |
Clave InChI |
IPHNYXYPQJHUIV-CQSZACIVSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1OCC(=O)N[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
SMILES canónico |
CCOC1=CC=CC=C1OCC(=O)NC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



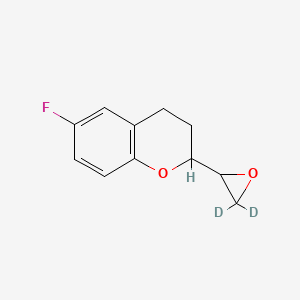
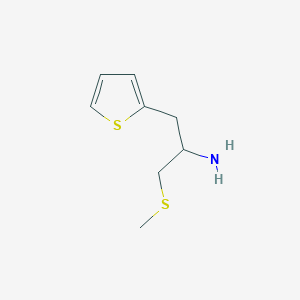

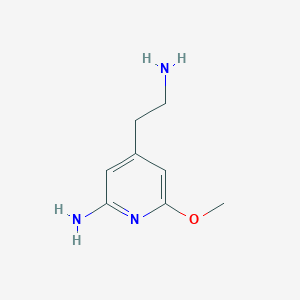
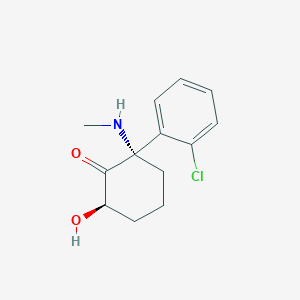
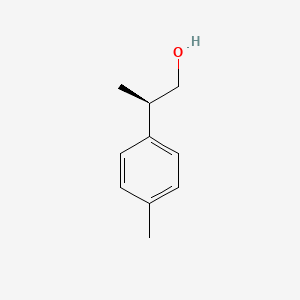
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)
